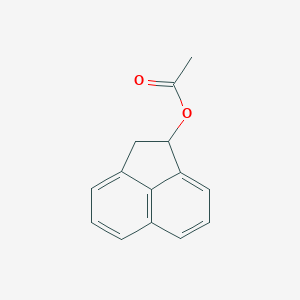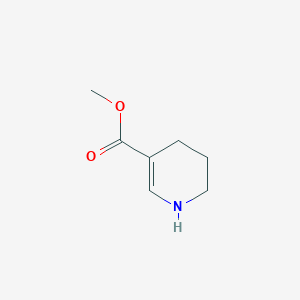
Gadolinium-160
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium-160 is a rare earth element that has been gaining attention in scientific research due to its unique properties. It is a stable isotope of gadolinium, which has a wide range of applications in various fields, including medicine, electronics, and nuclear energy. Gadolinium-160 has been used in scientific research to study its biochemical and physiological effects, as well as its potential as a contrast agent in medical imaging.
Mécanisme D'action
Gadolinium-160 has a unique mechanism of action that makes it useful in various scientific research applications. It is a paramagnetic element, which means that it can interact with magnetic fields in a way that enhances the contrast in medical images. Additionally, gadolinium-160 has a high neutron capture cross-section, which makes it useful in neutron capture therapy. When gadolinium-160 absorbs a neutron, it becomes gadolinium-161, which then undergoes beta decay and releases radiation that can be used to target cancer cells.
Effets Biochimiques Et Physiologiques
Gadolinium-160 has been studied for its biochemical and physiological effects on the body. While it is generally considered safe, there have been concerns about its potential toxicity. Studies have shown that gadolinium-160 can accumulate in the body, particularly in the bones and liver. However, the long-term effects of this accumulation are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Gadolinium-160 has several advantages for use in lab experiments. It is a stable isotope, which means that it can be used in experiments without the risk of radioactive decay. Additionally, its unique magnetic and neutron capture properties make it useful in various scientific research applications. However, there are also limitations to its use, including its potential toxicity and the difficulty in obtaining large quantities of the isotope.
Orientations Futures
There are several future directions for research on gadolinium-160. One area of interest is the development of new contrast agents for medical imaging that are based on gadolinium-160. Another area of research is the use of gadolinium-160 in neutron capture therapy for cancer treatment. Additionally, there is ongoing research into the potential toxicity of gadolinium-160 and its long-term effects on the body. Overall, gadolinium-160 is an important element that has the potential to be used in various scientific research applications.
Méthodes De Synthèse
Gadolinium-160 is a stable isotope that can be produced through various methods, including nuclear reactors and particle accelerators. One of the most common methods used to produce gadolinium-160 is through neutron activation of natural gadolinium-157. This process involves bombarding gadolinium-157 with neutrons, which causes it to absorb a neutron and become gadolinium-158. Gadolinium-158 then undergoes beta decay, which results in the production of gadolinium-160.
Applications De Recherche Scientifique
Gadolinium-160 has been used in various scientific research applications, including medical imaging, nuclear magnetic resonance spectroscopy, and neutron capture therapy. In medical imaging, gadolinium-160 has been studied as a potential contrast agent due to its unique magnetic properties. It has also been used in nuclear magnetic resonance spectroscopy to study the structure and function of proteins and other biomolecules. Additionally, gadolinium-160 has been investigated as a potential agent for neutron capture therapy, which is a type of cancer treatment that involves targeting cancer cells with neutron radiation.
Propriétés
Numéro CAS |
14834-81-2 |
|---|---|
Nom du produit |
Gadolinium-160 |
Formule moléculaire |
Gd |
Poids moléculaire |
159.92706 g/mol |
Nom IUPAC |
gadolinium-160 |
InChI |
InChI=1S/Gd/i1+3 |
Clé InChI |
UIWYJDYFSGRHKR-AKLPVKDBSA-N |
SMILES isomérique |
[160Gd] |
SMILES |
[Gd] |
SMILES canonique |
[Gd] |
Autres numéros CAS |
14834-81-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



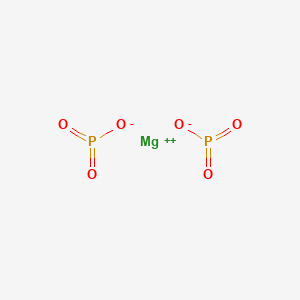
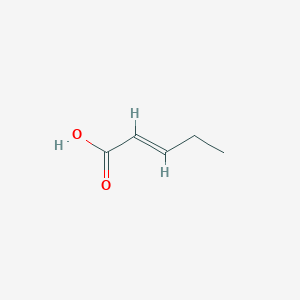
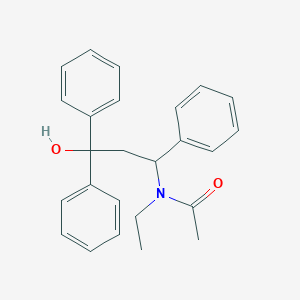
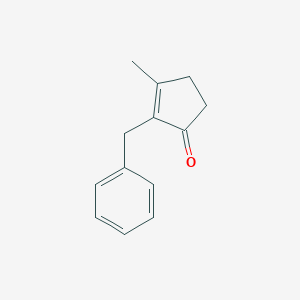
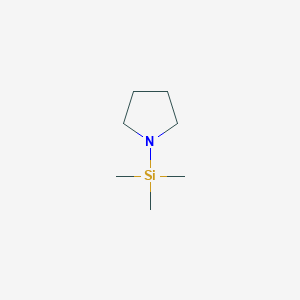
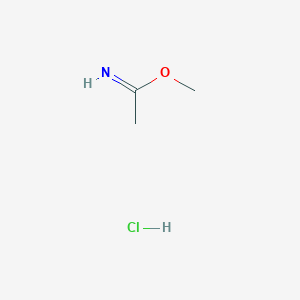
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)
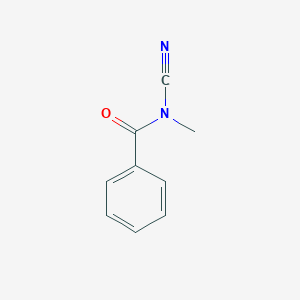

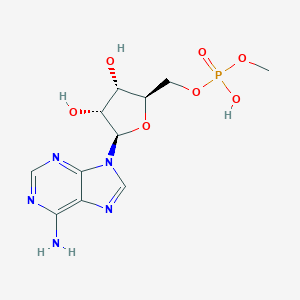
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)
